Molecular Architecture and Physicochemical Dynamics of 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate
Molecular Architecture and Physicochemical Dynamics of 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate
Executive Summary
The compound 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate , more commonly designated in literature as 1-Ethyl-3-methylimidazolium benzoate ([EMIM][Benz]) , is an advanced room-temperature ionic liquid (RTIL). Characterized by its asymmetric imidazolium cation and aromatic carboxylate anion, [EMIM][Benz] exhibits a highly tunable physicochemical profile. This whitepaper provides an in-depth technical analysis of its structural properties, details self-validating synthesis and characterization protocols, and explores its emerging applications in materials science and drug development.
Chemical Structure and Molecular Dynamics
The unique properties of [EMIM][Benz] arise from the synergistic interaction between its constituent ions 1:
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The Cation ([EMIM]+): The 1-ethyl-3-methylimidazolium ring provides an asymmetric, charge-delocalized core. This asymmetry frustrates crystal lattice formation, depressing the melting point and ensuring the compound remains liquid at room temperature 2.
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The Anion ([Benz]-): Unlike aliphatic carboxylates (e.g., acetate), the benzoate anion introduces an aromatic ring capable of π−π stacking and enhanced dispersion interactions. This structural feature significantly alters the solvation dynamics, increasing thermal stability and modulating viscosity 3.
Quantitative Physicochemical Profile
To facilitate comparative analysis for solvent selection, the fundamental and predicted physicochemical properties of [EMIM][Benz] are summarized below.
Table 1: Fundamental Chemical Identification
| Property | Value | Source |
| IUPAC Name | 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate | PubChem 1 |
| CAS Number | 150999-33-0 | BenchChem 4 |
| Molecular Formula | C₁₃H₁₆N₂O₂ | BenchChem 4 |
| Molecular Weight | 232.29 g/mol | BenchChem 5 |
Table 2: Predicted Physicochemical Parameters (at 298 K)
| Parameter | Predicted Value | Mechanistic Rationale |
| Density | ~1.08 - 1.10 g/cm³ | Aromatic ring packing increases density relative to aliphatic analogs [[3]](). |
| Viscosity | ~30 - 40 cP | Enhanced intermolecular π−π interactions restrict ion mobility 3. |
| Ionic Conductivity | ~10 - 15 mS/cm | Inversely proportional to viscosity (Walden rule); lower than [EMIM][OAc] 3. |
| Thermal Stability ( Tonset ) | ~215 °C | High resistance to thermal degradation due to stable aromatic anion 3. |
Synthesis Methodology: A Self-Validating Protocol
Synthesizing high-purity[EMIM][Benz] requires strict kinetic control to prevent byproduct formation. The standard methodology utilizes a two-step process: quaternization followed by anion metathesis 5.
Step-by-Step Experimental Workflow
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Quaternization (Intermediate Formation):
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Action: Dissolve 1-methylimidazole in a polar aprotic solvent (e.g., acetonitrile) within a round-bottom flask. Slowly add bromoethane dropwise under continuous magnetic stirring.
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Causality: The nucleophilic substitution reaction is highly exothermic. If left uncontrolled, localized heating causes side reactions that degrade the imidazole ring, resulting in colored impurities that are notoriously difficult to separate. By maintaining the reaction vessel in an ice bath , researchers ensure strict kinetic control, preserving the integrity of the[EMIM]+ cation 5.
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Anion Exchange (Metathesis):
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Action: Prepare an aqueous solution of sodium benzoate and introduce it to the [EMIM][Br] intermediate.
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Causality: The thermodynamic driving force of the metathesis reaction facilitates the exchange of the bromide ion for the benzoate anion.
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Purification and Dehydration:
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Action: Remove the precipitated sodium bromide via vacuum filtration. Subject the filtrate to a rotary evaporator under reduced pressure, followed by high-vacuum drying at 60 °C for 48 hours.
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Causality: Complete removal of the halide byproduct is essential, as residual halides drastically narrow the electrochemical window of the final IL. Furthermore, trace water acts as a plasticizer, artificially lowering viscosity and inflating conductivity 5.
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Caption: Logical workflow for the synthesis and purification of[EMIM][Benz].
Analytical Characterization Workflows
To establish trustworthiness in the reported physicochemical data, the characterization of [EMIM][Benz] must follow a self-validating logic.
Step-by-Step Characterization Protocol
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Baseline Moisture Validation (Karl Fischer Titration):
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Causality: Ionic liquids are inherently hygroscopic. The presence of even trace amounts of water (ppm levels) acts as a plasticizer, drastically altering rheological and electrochemical measurements. A self-validating protocol mandates Karl Fischer titration prior to any downstream testing to ensure moisture is below 100 ppm 2.
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Density Profiling:
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Action: Inject the dried sample into a calibrated vibrating tube densimeter.
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Causality: The instrument measures the oscillation period of the tube, which is mathematically proportional to the liquid's density, allowing for high-precision, temperature-dependent profiling 3.
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Rheological Assessment (Viscosity):
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Action: Utilize a strain-controlled rheometer equipped with a cone and plate geometry.
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Causality: Implementing a solvent trap and a Peltier temperature control system prevents atmospheric moisture absorption during the dynamic shear rate application, ensuring the intrinsic viscosity of the IL is accurately captured 5.
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Electrochemical Impedance Spectroscopy (EIS):
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Action: Immerse a calibrated conductivity cell into the sample and perform an EIS frequency sweep.
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Causality: Direct current (DC) measurements suffer from electrode polarization. EIS isolates the bulk resistance of the ionic liquid via a Nyquist plot, allowing for an accurate calculation of true ionic conductivity using the specific cell constant 3.
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Caption: Self-validating experimental protocol for physicochemical characterization.
Strategic Applications in Advanced Materials and Pharmaceuticals
The structural nuances of [EMIM][Benz] translate directly into high-value industrial and pharmaceutical applications:
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Advanced Polyurethane Coatings: Imidazolium carboxylates are highly effective catalysts for polyurethane synthesis. However, aliphatic variants (like [EMIM][Acetate]) suffer from poor solubility in polyisocyanates, leading to red streaks and yellowing in the final polymer. The aromatic benzoate anion in[EMIM][Benz] drastically improves solubility in industrial solvents like butyl acetate. This results in faster curing times at low temperatures and significantly less yellowing in the final coating matrix 6.
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Next-Generation Energy Storage: In the pursuit of safer Na+ ion batteries, [EMIM][Benz] is utilized in water-in-salt (WIS) electrolytes. Molecular dynamics simulations reveal that the specific binding energy between the[EMIM]+ cation and the [Benz]- anion modifies the solvation sheath of Na+ ions. This interaction modulates ion self-diffusion coefficients, contributing to a stable electrochemical window and nonflammability 7.
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Pharmaceutical Formulation: The benzoate anion is an established, FDA-approved pharmaceutical excipient and preservative. Combining it with the [EMIM]+ cation creates a tunable, highly stable solvent capable of dissolving poorly soluble active pharmaceutical ingredients (APIs). This helps overcome a critical bottleneck in modern drug formulation by enhancing bioavailability profiles 4.
References
- BenchChem.A Comparative Analysis of 1-Ethyl-3-methylimidazolium Benzoate and Other Imidazolium-Based Ionic Liquids.
- BenchChem.A Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Benzoate.
- BenchChem.1-Ethyl-3-methylimidazolium benzoate CAS number and molecular weight.
- PubChem - NIH.1H-Imidazolium, 3-ethyl-1-methyl-, benzoate (1:1).
- Google Patents.US20150322289A1 - Catalysts for polyurethane coating compounds.
- ACS Publications.Molecular Dynamics Simulations for Understanding the Structure and Dynamics of Na+ Ions in Water-Mixed Ionic Liquid Electrolytes: The Role of Anions.
- arXiv.Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide.
Sources
- 1. 1H-Imidazolium, 3-ethyl-1-methyl-, benzoate (1:1) | C13H18N2O2 | CID 57348718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20150322289A1 - Catalysts for polyurethane coating compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
